molecular formula C20H26N2O3S B6525868 6-(N-methyl4-methylbenzenesulfonamido)-N-phenylhexanamide CAS No. 1011887-31-2

6-(N-methyl4-methylbenzenesulfonamido)-N-phenylhexanamide

Cat. No.: B6525868
CAS No.: 1011887-31-2
M. Wt: 374.5 g/mol
InChI Key: GMPQASWUBHVEPX-UHFFFAOYSA-N
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Description

6-(N-methyl4-methylbenzenesulfonamido)-N-phenylhexanamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a sulfonamide group, which is a key functional group in many biologically active molecules.

Preparation Methods

The synthesis of 6-(N-methyl4-methylbenzenesulfonamido)-N-phenylhexanamide typically involves a multi-step process. The initial step often includes the formation of the sulfonamide group by reacting 4-methylbenzenesulfonyl chloride with N-methylamine. This intermediate is then coupled with N-phenylhexanamide under specific reaction conditions to yield the final product. Industrial production methods may involve optimized reaction conditions and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

6-(N-methyl4-methylbenzenesulfonamido)-N-phenylhexanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-(N-methyl4-methylbenzenesulfonamido)-N-phenylhexanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(N-methyl4-methylbenzenesulfonamido)-N-phenylhexanamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

6-(N-methyl4-methylbenzenesulfonamido)-N-phenylhexanamide can be compared with other sulfonamide derivatives, such as:

  • N-(3,4-dimethylphenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide
  • 3-(N-methyl4-methylbenzenesulfonamido)-N-[2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide

These compounds share similar structural features but differ in their specific functional groups and biological activities. The unique combination of the sulfonamide and hexanamide groups in this compound contributes to its distinct properties and applications.

Properties

IUPAC Name

6-[methyl-(4-methylphenyl)sulfonylamino]-N-phenylhexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-17-12-14-19(15-13-17)26(24,25)22(2)16-8-4-7-11-20(23)21-18-9-5-3-6-10-18/h3,5-6,9-10,12-15H,4,7-8,11,16H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMPQASWUBHVEPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CCCCCC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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